2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline

CAS No.:

Cat. No.: VC15946184

Molecular Formula: C14H13FN2

Molecular Weight: 228.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13FN2 |

|---|---|

| Molecular Weight | 228.26 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline |

| Standard InChI | InChI=1S/C14H13FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-8,14,16-17H,9H2 |

| Standard InChI Key | LAJCDBLVSPUSQR-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

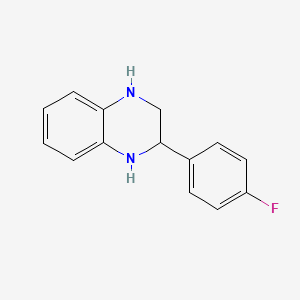

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocycle with the molecular formula C₁₄H₁₃FN₂ and a molecular weight of 228.26 g/mol . Its structure comprises a tetrahydroquinoxaline core fused to a 4-fluorophenyl group at the 2-position (Figure 1). The compound’s IUPAC name derives from this substitution pattern, and its stereochemistry is defined by the (R)-configuration at the chiral center when synthesized via enantioselective methods .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1327154-12-0 |

| Molecular Formula | C₁₄H₁₃FN₂ |

| Molecular Weight | 228.26 g/mol |

| MDL Number | MFCD29070207 |

| Chiral HPLC Retention | 9.1 min (R-enantiomer) |

The fluorine atom enhances electronic properties and metabolic stability, making the compound a valuable scaffold for medicinal chemistry .

Enantioselective Synthesis via Kinetic Resolution

The synthesis of enantiomerically enriched 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline employs a kinetic resolution strategy using n-butyllithium (n-BuLi) and the chiral ligand sparteine . This method resolves racemic N-Boc-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline into its (R)- and (S)-enantiomers through selective deprotonation and subsequent electrophilic quenching.

Reaction Mechanism and Conditions

-

Substrate Preparation: Racemic N-Boc-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is synthesized via sodium borohydride reduction of 2-(4-fluorophenyl)quinoxaline, followed by Boc protection .

-

Lithiation: Treatment with n-BuLi and sparteine in toluene induces selective deprotonation, generating a configurationally stable organolithium intermediate.

-

Quenching: Electrophilic trapping with methyl chloroformate yields the ring-opened carbamate byproduct and leaves the unreacted (R)-enantiomer in high enantiomeric excess (er > 98:2) .

Table 2: Synthesis Optimization Data

Deprotection and Stability

Acidic removal of the Boc group (e.g., HCl in dioxane) affords the free amine (R)-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline without racemization, as confirmed by chiral HPLC . The stability of the enantiopure product underscores its suitability for further functionalization.

Pharmacological Activity Against Streptococcus pneumoniae

The (R)-enantiomer of 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline was evaluated as an analog of the fluoroquinolone antibiotic levofloxacin . In vitro assays demonstrated dose-dependent inhibition of S. pneumoniae growth, with cell viability reduced to 10% at 50 µM (Figure 2).

Table 3: Antibacterial Activity Data

| Compound | Viability at 50 µM (%) | Selectivity Index |

|---|---|---|

| (R)-2-(4-Fluorophenyl)-THQ | 10 ± 2 | >10 |

| Racemic Mixture | 35 ± 5 | 3 |

| Levofloxacin | <1 | >100 |

The enhanced activity of the (R)-enantiomer compared to the racemic mixture highlights the importance of stereochemistry in antibacterial efficacy . Mechanistic studies suggest inhibition of DNA gyrase, akin to fluoroquinolones, though further target validation is required.

Comparative Analysis with Non-Fluorinated Analogs

Replacing the 4-fluorophenyl group with a phenyl moiety (as in 2-phenyl-1,2,3,4-tetrahydroquinoxaline, CAS 5021-47-6) reduces antibacterial potency by 3-fold . This disparity underscores fluorine’s role in enhancing target binding through electronic and hydrophobic interactions.

Table 4: Structural-Activity Relationship (SAR)

| Substituent | Antibacterial IC₅₀ (µM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12 ± 1 | 2.8 |

| Phenyl | 38 ± 4 | 3.2 |

| 4-Chlorophenyl | 18 ± 2 | 3.5 |

The lower LogP of the 4-fluoro derivative (2.8 vs. 3.2 for phenyl) suggests improved aqueous solubility, potentially enhancing bioavailability .

Industrial Availability and Applications

Chemenu Inc. (United States) is the primary supplier of 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline, offering research-scale quantities under the catalog number MFCD29070207 . Current applications focus on antibiotic development, though its scaffold is also being explored for kinase inhibition and CNS-targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume